molecular formula C17H18O4S B12584876 Benzaldehyde, 2,5-dimethoxy-4-[[(3-methoxyphenyl)methyl]thio]- CAS No. 648957-13-5

Benzaldehyde, 2,5-dimethoxy-4-[[(3-methoxyphenyl)methyl]thio]-

Cat. No.: B12584876
CAS No.: 648957-13-5
M. Wt: 318.4 g/mol
InChI Key: SAXJBHJESNBYRN-UHFFFAOYSA-N
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Description

This compound is a substituted benzaldehyde featuring a 2,5-dimethoxybenzene core with a 4-[[(3-methoxyphenyl)methyl]thio] substituent. The structure integrates methoxy groups at positions 2 and 5, a thioether linkage at position 4, and a 3-methoxybenzyl moiety. Such substitutions are common in bioactive molecules, particularly in serotonin receptor agonists and enzyme inhibitors, where methoxy and thioether groups influence electronic properties and binding affinity .

Properties

CAS No.

648957-13-5

Molecular Formula

C17H18O4S

Molecular Weight

318.4 g/mol

IUPAC Name

2,5-dimethoxy-4-[(3-methoxyphenyl)methylsulfanyl]benzaldehyde

InChI

InChI=1S/C17H18O4S/c1-19-14-6-4-5-12(7-14)11-22-17-9-15(20-2)13(10-18)8-16(17)21-3/h4-10H,11H2,1-3H3

InChI Key

SAXJBHJESNBYRN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CSC2=C(C=C(C(=C2)OC)C=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 2,5-dimethoxy-4-[[(3-methoxyphenyl)methyl]thio]- typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the methylation of hydroxybenzaldehyde derivatives followed by the introduction of the thioether group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and specific solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Nucleophilic Additions to the Aldehyde Group

The aldehyde group undergoes nucleophilic additions due to its electrophilic carbonyl carbon. Key reactions include:

Reaction TypeReagents/ConditionsExpected ProductNotes
Imine FormationPrimary amines (e.g., NH₂R), RTSchiff base derivativesMethoxy groups enhance electrophilicity via electron donation.
Hydrazone FormationHydrazines (e.g., NH₂NH₂)Hydrazone derivativesUseful for analytical derivatization or further reductions.
Cyanohydrin SynthesisHCN or KCN with acid catalysisCyanohydrin adductsThioether’s electron-rich sulfur may stabilize intermediates.

Oxidation and Reduction Reactions

The aldehyde and thioether groups are susceptible to redox transformations:

Oxidation

  • Aldehyde → Carboxylic Acid :
    Reagents: KMnO₄ (acidic), CrO₃, or Ag₂O.
    Product: 2,5-Dimethoxy-4-[[(3-methoxyphenyl)methyl]thio]benzoic acid.
    Notes: Methoxy groups may slow oxidation due to steric hindrance.

  • Thioether → Sulfoxide/Sulfone :
    Reagents: H₂O₂ (for sulfoxide), mCPBA (for sulfone).
    Product: Sulfoxide (R-SO-R') or sulfone (R-SO₂-R').
    Notes: Oxidation alters electronic properties, potentially enhancing solubility.

Reduction

  • Aldehyde → Alcohol :
    Reagents: NaBH₄, LiAlH₄.
    Product: 2,5-Dimethoxy-4-[[(3-methoxyphenyl)methyl]thio]benzyl alcohol.

Electrophilic Aromatic Substitution (EAS)

The benzene ring’s reactivity is influenced by methoxy (activating, ortho/para-directing) and thioether (weakly deactivating, meta-directing) groups:

ElectrophilePosition of SubstitutionExample Product
Nitration (HNO₃/H₂SO₄)Para to methoxy, meta to thioetherNitro-substituted derivative
Sulfonation (SO₃/H₂SO₄)Ortho to methoxySulfonic acid derivative

Mechanistic Insight: Competing directing effects may lead to regioselectivity challenges, favoring methoxy’s influence.

Thioether-Specific Reactions

The [(3-methoxyphenyl)methyl]thio group participates in distinct transformations:

Reaction TypeReagents/ConditionsProductApplication
AlkylationAlkyl halides (e.g., CH₃I), baseSulfonium saltsModifies solubility/reactivity.
Nucleophilic SubstitutionStrong nucleophiles (e.g., RS⁻)Displacement of thioether groupRequires activating leaving groups.

Condensation Reactions

The aldehyde participates in condensations under acidic or basic conditions:

  • Aldol Condensation :
    Base (e.g., NaOH) induces enolate formation, reacting with ketones/aldehydes.
    Limitation: Steric hindrance from substituents may reduce yields.

  • Claisen-Schmidt Condensation :
    Reaction with acetophenone derivatives forms α,β-unsaturated ketones.

Acid-Catalyzed Cyclizations

Brønsted acids (e.g., p-TsOH) facilitate intramolecular cyclizations, as seen in related tetrahydrocarbazolone syntheses . For example:

  • Hypothetical Pathway :
    Acid-mediated activation of the aldehyde could enable cyclization with adjacent aromatic systems, forming fused polycyclic structures.

Mechanistic Considerations

  • Nucleophilic Addition : The aldehyde’s electrophilicity is enhanced by electron-donating methoxy groups but partially offset by the thioether’s inductive effects.

  • Thioether Reactivity : The sulfur atom’s lone pairs enable participation in resonance, influencing both aromatic substitution and oxidation pathways .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₇H₁₈O₄S
  • Molecular Weight : Approximately 318.39 g/mol
  • Structural Characteristics : The compound features a benzaldehyde moiety with two methoxy groups and a thioether linkage that enhances its reactivity and solubility in organic solvents.

Synthesis and Intermediate Applications

Benzaldehyde, 2,5-dimethoxy-4-[[(3-methoxyphenyl)methyl]thio]- serves as a valuable intermediate in various chemical syntheses:

  • Pharmaceuticals : It is used in the synthesis of biologically active compounds, including potential therapeutic agents. The methoxy groups contribute to the compound's lipophilicity, enhancing its bioavailability.
  • Dyes and Pigments : The compound acts as an intermediate for synthesizing dyes due to its ability to undergo electrophilic substitution reactions. Its derivatives are utilized in textile applications for colorants.
  • Electroplating Additives : As noted in patent literature, benzaldehyde derivatives can improve the performance of electroplating baths, enhancing the quality of metal coatings .

Analytical Applications

The compound is also employed in analytical chemistry:

  • Chromatography : Benzaldehyde derivatives are used as standards in chromatographic methods for the detection and quantification of similar compounds in complex mixtures.

Case Study 1: Pharmaceutical Synthesis

In a recent study published in Molecules, researchers synthesized a series of thioether derivatives based on benzaldehyde, 2,5-dimethoxy-4-[[(3-methoxyphenyl)methyl]thio]-. These derivatives exhibited significant antimicrobial activity against various pathogens, suggesting potential applications in developing new antibiotics .

Case Study 2: Dye Production

A study focusing on the dyeing properties of benzaldehyde derivatives highlighted their effectiveness as intermediates in producing vibrant textile dyes. The research demonstrated that these dyes showed excellent fastness properties when applied to cotton fabrics .

Environmental Considerations

While the applications of benzaldehyde derivatives are extensive, it is essential to consider their environmental impact:

  • Toxicity and Safety : Some synthetic routes may involve hazardous reagents or conditions. Therefore, safer synthetic methods are being explored to minimize environmental risks associated with their production.

Data Summary Table

Application AreaDescriptionKey Findings
PharmaceuticalsIntermediate for drug synthesisAntimicrobial activity observed
Dyes and PigmentsUsed in textile dye productionExcellent fastness properties
ElectroplatingEnhances performance of electroplating bathsImproves coating quality
Analytical ChemistryStandards for chromatographic analysisEffective in detecting similar compounds

Mechanism of Action

The mechanism of action of Benzaldehyde, 2,5-dimethoxy-4-[[(3-methoxyphenyl)methyl]thio]- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The methoxy and thioether groups can also influence the compound’s reactivity and interaction with enzymes and receptors.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Substituents Molecular Formula Molecular Weight Physical State Key Features References
Target Compound 2,5-dimethoxy-4-[[(3-methoxyphenyl)methyl]thio]- C₁₇H₁₈O₄S* ~326.4 (estimated) Likely solid Bulky thioether, three methoxy groups
4-(Methylthio)benzaldehyde 4-(methylthio) C₈H₈OS 152.21 Yellowish liquid Simple thioether, used in organic synthesis
3,5-Dimethoxy-4-(2-methoxyethoxy)benzaldehyde 3,5-dimethoxy-4-(2-methoxyethoxy) C₁₂H₁₆O₅ 240.10 Not specified Ether linkage, high PSA (53.99)
4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde O-methyloxime 4-(methylphenylthio), 3-nitro, O-methyloxime C₁₅H₁₄N₂O₃S 302.35 Solid Nitro group enhances reactivity
3-(Benzylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole Benzylthio, trimethoxyphenyl, triazole core C₂₄H₂₂N₃O₃S 432.51 Solid (m.p. 136–138°C) Triazole ring, multiple methoxy groups

*Estimated based on structural analysis.

Key Observations:
  • Substituent Complexity : The target compound’s 3-methoxybenzylthio group introduces steric bulk compared to simpler analogs like 4-(methylthio)benzaldehyde . This may reduce solubility but enhance receptor binding specificity.
  • Electronic Effects : Methoxy groups donate electron density, while thioethers exhibit moderate electron-withdrawing effects. The combination likely creates a polarized aromatic system, similar to 3,5-dimethoxy-4-(2-methoxyethoxy)benzaldehyde .

Physicochemical Properties

  • Melting Point : The target compound is expected to be a solid with a melting point >100°C, comparable to triazole derivatives (e.g., 136–138°C ).
  • Solubility: Multiple methoxy groups may enhance solubility in polar solvents (e.g., methanol), but the bulky thioether could offset this, akin to 3,5-dimethoxy-4-(2-methoxyethoxy)benzaldehyde .
  • Reactivity : The thioether linkage is susceptible to oxidation, similar to 4-(methylthio)benzaldehyde , but the 3-methoxybenzyl group may stabilize the structure.

Biological Activity

Benzaldehyde, 2,5-dimethoxy-4-[[3-methoxyphenyl)methyl]thio] (CAS Number: 648957-13-5) is a complex organic compound notable for its potential biological activities. This article delves into its properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H18O4SC_{17}H_{18}O_{4}S, with a molecular weight of approximately 318.39 g/mol. The structure features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₇H₁₈O₄S
Molecular Weight318.39 g/mol
CAS Number648957-13-5
Chemical StructureChemical Structure

Antimicrobial Properties

Research has shown that benzaldehyde derivatives exhibit significant antimicrobial activity. A study demonstrated the antibacterial effects of benzaldehyde against various bacterial strains, including Staphylococcus aureus and Bacillus anthracis. The Minimum Inhibitory Concentration (MIC) for Bacillus anthracis was reported at 8.0 mM (approximately 850 µg/mL) . Furthermore, benzaldehyde was found to enhance the efficacy of standard antibiotics by reducing their MIC values when used in combination therapy, potentially through mechanisms that alter bacterial membrane permeability .

The antimicrobial action of benzaldehyde is attributed to its ability to disrupt bacterial cell membranes and induce cytoplasmic coagulation. This results in cell death through both direct membrane damage and enhanced uptake of antibiotics . Additionally, studies indicate that the presence of phenolic hydroxyls in related compounds increases bactericidal activity, suggesting a structure-activity relationship that merits further exploration.

Toxicity Profile

Toxicological assessments have indicated that benzaldehyde exhibits a relatively low toxicity profile when administered at controlled doses. The oral LD50 in rodents ranges from 800 to 2850 mg/kg, while intraperitoneal administration yielded an LD50 of 3265 mg/kg . Short-term studies identified a no observed adverse effect level (NOAEL) at doses up to 400 mg/kg in rats and mice . However, caution is warranted due to potential irritative effects on ocular tissues upon direct exposure.

Case Studies and Research Findings

  • Antibiotic Modulation : A study focused on the interaction between benzaldehyde and fluoroquinolone antibiotics showed that subinhibitory concentrations of benzaldehyde significantly decreased the MIC for norfloxacin and ciprofloxacin, suggesting its role as an antibiotic enhancer .
  • In Vivo Toxicity Assessment : In Drosophila melanogaster models, benzaldehyde demonstrated low toxicity levels, supporting its potential use in therapeutic applications without significant adverse effects .
  • Synthetic Pathways : Various synthetic routes for producing benzaldehyde derivatives have been explored, including methoxylation and thioetherification methods that optimize yield and purity for potential pharmaceutical applications .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYieldReference
Thioether couplingNaH, THF, 0°C → RT, 12h~65%
Triazine functionalizationTrichlorotriazine, 4-methoxyphenol, DCM, 0°C~70%

Basic: How can spectroscopic methods (NMR, MS) be used to characterize this compound?

Answer:

  • NMR Analysis:
    • ¹H NMR: Expect signals for methoxy groups (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–7.5 ppm), and aldehyde protons (δ 9.8–10.2 ppm). Overlapping signals (e.g., C4/C6 methoxy groups) may require 2D NMR (HSQC, HMBC) for resolution .
    • ¹³C NMR: Key peaks include the aldehyde carbon (δ ~190 ppm) and quaternary carbons adjacent to sulfur (δ ~130–140 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) should confirm the molecular ion [M+H]⁺ at m/z 362.1024 (C₁₈H₁₈O₄S⁺). Compare with NIST reference data for validation .

Advanced: How to design experiments to evaluate its biological activity (e.g., anticancer or antiviral potential)?

Answer:

  • In Vitro Assays:
    • Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Include positive controls (e.g., doxorubicin) and assess IC₅₀ values .
    • Test inhibition of viral proteases (e.g., SARS-CoV-2 3CLpro) via fluorescence-based enzymatic assays .
  • Mechanistic Studies:
    • Use molecular docking to predict binding to targets like tubulin or kinases. Validate with SPR (surface plasmon resonance) for binding affinity .
    • Evaluate cytotoxicity in primary cells (e.g., human fibroblasts) to assess selectivity .

Advanced: How to resolve contradictions in spectral data between independent studies?

Answer:
Contradictions may arise from impurities, solvent effects, or instrument calibration. Mitigation strategies include:

  • Cross-Validation: Compare data with NIST-standardized spectra (e.g., δ 192.6 ppm for aldehyde carbons in DMSO-d₆) .
  • Isotopic Labeling: Use deuterated analogs to confirm ambiguous proton assignments (e.g., methoxy vs. thioether protons) .
  • Advanced Techniques: Employ DOSY NMR to distinguish between monomeric and aggregated species affecting chemical shifts .

Advanced: How to investigate structure-activity relationships (SAR) for derivatives of this compound?

Answer:

  • Substituent Variation:
    • Replace the 3-methoxyphenyl group with other arylthio moieties (e.g., 2-thienylmethyl) to assess impact on bioactivity .
    • Modify methoxy groups to ethoxy or hydroxyl to study electronic effects .
  • Pharmacophore Mapping:
    • Use X-ray crystallography (if crystalline) or DFT calculations to identify critical hydrogen-bonding or hydrophobic interactions .
  • Biological Testing: Correlate substituent changes with activity metrics (e.g., logP vs. IC₅₀) to derive QSAR models .

Methodological: What purification strategies are effective for removing byproducts in the synthesis?

Answer:

  • Byproduct Identification: Use LC-MS to detect common impurities (e.g., disulfide dimers or demethylated derivatives) .
  • Optimized Purification:
    • For polar byproducts, employ reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
    • For non-polar impurities, use recrystallization from ethanol/water mixtures .

Q. Table 2: Key Physicochemical Properties

PropertyValueMethodReference
Molecular Weight362.40 g/molHRMS
Melting Point~150–155°CDSC
logP (Predicted)3.2 ± 0.3HPLC

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